2,6-Octanedione

Descripción general

Descripción

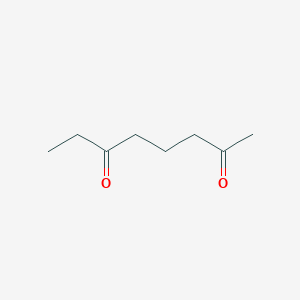

2,6-Octanedione , also known as octane-2,6-dione , is a chemical compound with the molecular formula C8H14O2 . It belongs to the class of diketones and is characterized by its eight-carbon aliphatic chain with two carbonyl groups at positions 2 and 6. The compound exhibits interesting reactivity due to its functional groups and carbon backbone .

Synthesis Analysis

The synthesis of this compound involves various methods, including oxidation of aliphatic hydrocarbons , such as n-octane , using oxidizing agents like chromium trioxide or potassium permanganate . Additionally, it can be prepared through ketone-ketone condensation reactions or oxidative cleavage of alkenes .

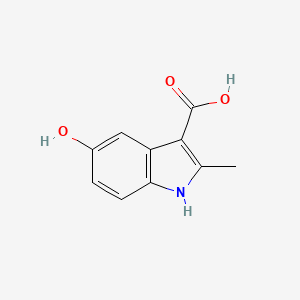

Molecular Structure Analysis

The molecular structure of this compound consists of a linear eight-carbon chain with two carbonyl (C=O) groups at positions 2 and 6. The compound’s planar geometry allows for resonance stabilization of the carbonyl groups, influencing its reactivity .

Chemical Reactions Analysis

- Metal Complex Formation : this compound forms stable complexes with transition metals, influencing catalytic processes .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Probe for Homoaromatic Molecules

2,6-Octanedione derivatives have been studied as probes for understanding homoaromatic molecules. For example, 2,6-dicyano-1,5-dimethylsemibullvalene, synthesized from bicyclo[3.3.0]octanedione, has been explored for its ground state energy relative to homoaromatic transition states (Quast, Christ, Görlach, & Saal, 1982).

Synthesis of Flavor Compounds

This compound has been utilized in the synthesis of flavor compounds. For instance, 2,3-Octanedione, a flavor with a milk smell, was synthesized using a classical nitrosation process from 2-Octanone (He Xi-min, 2007).

Metal Chelation Studies

Research has been conducted on metal chelates with this compound derivatives. A study on 2,2,7-trimethyl-3,5-octanedione explored its ability to form transition metal and lanthanide complexes. These complexes displayed properties like high volatility and solubility in non-polar solvents, making them potentially useful in applications like vapor-plating of metals or as fuel additives (Wenzel, Williams, Haltiwanger, & Sievers, 1985).

Renewable Polymers and Fuels

2,7-Octanedione, derived from biomass through electrolysis, serves as a platform molecule for the production of renewable polymers and fuels. This compound can be transformed into chiral secondary diols for polymer chemistry or into branched cycloalkanes for use as high-octane gasoline (Wu et al., 2016).

Palladium-Catalyzed Intramolecular Hydroalkylation

Studies on palladium-catalyzed hydroalkylation of 3-butenyl β-diketones, such as 7-octene-2,4-dione, have been conducted. These studies provide insights into the reaction mechanisms and potential applications in organic synthesis (Qian, Pei, & Widenhoefer, 2005).

Fragmentation Analysis in Mass Spectrometry

The fragmentation behavior of 2,7-octanedione under chemical ionization has been studied. This research aids in understanding the interaction of carbonyl groups in mass spectrometry, which is important for analytical chemistry (Mueller et al., 1989).

Corrosion Inhibition

Research on spirocyclopropane derivatives, synthesized from this compound, showed their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This highlights their potential use in industrial applications (Chafiq et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

octane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHOQLFLPSMAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376768 | |

| Record name | 2,6-octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-04-6 | |

| Record name | 2,6-octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)

![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)

![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)